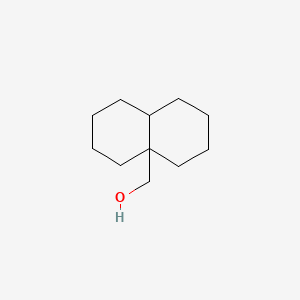

4a(2H)-Naphthalenemethanol, octahydro-

Description

Structure

3D Structure

Properties

CAS No. |

99992-19-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylmethanol |

InChI |

InChI=1S/C11H20O/c12-9-11-7-3-1-5-10(11)6-2-4-8-11/h10,12H,1-9H2 |

InChI Key |

ZVYRRWLYOCFIMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCCCC2C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4a 2h Naphthalenemethanol, Octahydro

Stereoselective Synthesis of 4a(2H)-Naphthalenemethanol, octahydro- and its Diastereomers

The stereoselective synthesis of 4a(2H)-Naphthalenemethanol, octahydro- hinges on the ability to control the relative and absolute stereochemistry of its multiple chiral centers. The decalin system can exist as either a cis or trans fused bicyclic structure, and the hydroxymethyl group at the 4a-position introduces an additional stereogenic center.

Development of Novel Stereocontrol Strategies

The development of novel stereocontrol strategies is paramount for the efficient and selective synthesis of functionalized decalins. rsc.orgnih.gov One of the most powerful methods for constructing the decalin core is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgrsc.org This pericyclic reaction allows for the formation of the bicyclic system with a high degree of stereocontrol, which is dictated by the geometry of the starting triene and the transition state of the cycloaddition. By carefully designing the substrate, specific diastereomers of the decalin framework can be targeted.

Another key strategy involves the use of Nazarov reagents in base-catalyzed cycloadditions and double Michael cyclizations with cyclohexenone derivatives. researchgate.netcdnsciencepub.com These reactions have been shown to be highly stereoselective, affording cis-fused decalins with excellent control over the newly formed stereocenters. The stereochemical outcome can be influenced by the choice of base and solvent, providing a versatile tool for accessing different diastereomers.

Furthermore, metallacycle-mediated cross-coupling reactions have emerged as a convergent and stereoselective method for the synthesis of angularly substituted decalins. nih.gov These reactions proceed through complex organometallic intermediates and allow for the formation of multiple carbon-carbon bonds and stereocenters in a single operation. The stereoselectivity of these processes can be controlled by the nature of the metal catalyst and the ligands employed.

Asymmetric Catalysis in the Formation of Octahydronaphthalenemethanol Chirality Centers

Asymmetric catalysis offers a powerful approach to control the absolute stereochemistry of the chirality centers in 4a(2H)-Naphthalenemethanol, octahydro-. A crucial step in many synthetic routes is the stereoselective introduction of the hydroxymethyl group at the 4a-position. This can be achieved through the organocatalytic asymmetric α-hydroxymethylation of a corresponding decalone precursor. researchgate.net Proline and its derivatives have been shown to be effective catalysts for the direct asymmetric α-hydroxymethylation of ketones and aldehydes using formaldehyde (B43269) as the C1 source. researchgate.net

The enantioselectivity of these reactions is governed by the chiral catalyst, which forms a transient chiral enamine or iminium ion intermediate with the ketone substrate. This intermediate then reacts with formaldehyde in a stereocontrolled manner, leading to the formation of the α-hydroxymethylated product with high enantiomeric excess. The reaction conditions, including the choice of catalyst, solvent, and additives, can be optimized to maximize both the yield and the enantioselectivity.

Recent advancements have demonstrated the use of scandium complexes with chiral 2,2′-bipyridine ligands for the highly enantioselective hydroxymethylation of α-substituted aryl ketones in water. nih.gov This method offers a sustainable and efficient alternative to traditional organocatalysis and could potentially be adapted for the synthesis of 4a(2H)-Naphthalenemethanol, octahydro-.

Total Synthesis Approaches to 4a(2H)-Naphthalenemethanol, octahydro- and Related Analogues

The total synthesis of 4a(2H)-Naphthalenemethanol, octahydro- and its analogues can be approached through both convergent and linear synthetic route designs. The choice of strategy depends on the complexity of the target molecule and the availability of starting materials.

Convergent and Linear Synthetic Route Design

The table below summarizes some of the key reactions that can be employed in both convergent and linear synthetic strategies for the construction of the functionalized decalin core.

| Reaction Type | Description | Stereocontrol | Synthetic Strategy |

| Diels-Alder Reaction | [4+2] cycloaddition to form the six-membered rings of the decalin system. rsc.orgrsc.org | High stereocontrol based on substrate geometry and transition state. | Convergent |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. cdnsciencepub.com | Can be controlled through the use of chiral catalysts or auxiliaries. | Linear |

| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone, which can be a precursor to decalin systems. | Stereochemistry can be influenced by the substitution pattern of the divinyl ketone. | Linear |

| Double Michael Addition | Sequential conjugate additions to form the decalin ring system. researchgate.netcdnsciencepub.com | Can be highly stereoselective, depending on the substrate and reaction conditions. | Convergent/Linear |

| Organocatalytic Cascade | A series of reactions catalyzed by a small organic molecule to build the decalin core with high stereoselectivity. rsc.org | Excellent stereocontrol is often achieved. | Convergent/Linear |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each step in the synthesis. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the organocatalytic hydroxymethylation of a decalone, screening different proline derivatives and additives can significantly impact the enantioselectivity. researchgate.net Similarly, in Diels-Alder reactions, the use of Lewis acid catalysts can enhance the rate and stereoselectivity of the cycloaddition.

High-throughput experimentation and computational modeling are increasingly being used to accelerate the optimization process. These tools allow for the rapid screening of a large number of reaction conditions and provide insights into the reaction mechanism, which can guide the rational design of more efficient synthetic routes.

Mechanistic Investigations of 4a(2H)-Naphthalenemethanol, octahydro- Formation

Understanding the reaction mechanisms is fundamental to developing and improving synthetic methodologies. For the formation of the decalin core, the mechanism of the Diels-Alder reaction has been extensively studied. rsc.org The stereochemical outcome is generally predictable based on the endo rule and the facial selectivity of the diene and dienophile. Computational studies, such as density functional theory (DFT) calculations, can provide detailed insights into the transition state geometries and the factors that govern the stereoselectivity. nih.gov

The mechanism of the organocatalytic asymmetric α-hydroxymethylation of ketones involves the formation of a chiral enamine intermediate from the reaction of the ketone with a chiral amine catalyst, such as proline. researchgate.net This enamine then acts as a nucleophile, attacking formaldehyde. The stereochemistry of the product is determined by the facial selectivity of the enamine attack, which is controlled by the steric and electronic properties of the chiral catalyst. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

Recent studies on the hydroxymethylation of ketones in water using a scandium-based catalyst suggest a different mechanism that does not involve a traditional enolate intermediate. nih.gov Deuterium labeling experiments indicated a low population of the enol tautomer under the reaction conditions, suggesting a Lewis acid-activated pathway. nih.gov Such mechanistic insights are crucial for the development of new and more efficient catalytic systems for the synthesis of complex molecules like 4a(2H)-Naphthalenemethanol, octahydro-.

Cyclization Reactions Leading to the Octahydronaphthalene Core

The construction of the octahydronaphthalene (also known as decalin) core is a critical first step. Two of the most powerful and widely employed methods for this purpose are the Diels-Alder reaction and the Robinson annulation.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com For the synthesis of the octahydronaphthalene core, a cyclohexene-based dienophile can react with a diene like 1,3-butadiene. The stereochemistry of the resulting ring fusion (cis or trans) is a key consideration. Intramolecular Diels-Alder reactions are particularly powerful for creating complex polycyclic systems with high stereoselectivity. nih.gov Lewis or Brønsted acids are often used to catalyze the reaction and influence its stereochemical outcome. rsc.org

Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to build a new six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.com Typically, a cyclohexanone (B45756) derivative is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base. nrochemistry.com This sequence first forms a 1,5-dicarbonyl compound via Michael addition, which then undergoes an intramolecular aldol condensation to form the fused bicyclic system. uoc.gr The Robinson annulation is a cornerstone in the synthesis of steroid and terpenoid natural products, which often contain the decalin core. wikipedia.org

| Method | Reactants | Key Features | Stereochemical Control |

|---|---|---|---|

| Diels-Alder Reaction | Conjugated Diene + Dienophile | Forms a six-membered ring in a single step. Powerful for setting multiple stereocenters. | Governed by the Woodward-Hoffmann rules (endo rule). Can produce both cis and trans-fused decalins. nih.govrsc.org |

| Robinson Annulation | Ketone (e.g., cyclohexanone) + α,β-Unsaturated Ketone | A tandem Michael addition/aldol condensation. Forms a cyclohexenone ring fused to the initial ketone. | Typically leads to a product that can be hydrogenated to form the saturated decalin system. Stereochemistry can be influenced by reaction conditions. |

Functionalization Reactions at the Methanol (B129727) Position

The defining feature of 4a(2H)-Naphthalenemethanol, octahydro- is the primary alcohol (methanol, -CH₂OH) group located at the 4a bridgehead carbon. This hydroxyl group is the primary site for subsequent functionalization. Although it is a primary alcohol, its position on a tertiary bridgehead carbon can introduce steric hindrance that may influence reaction rates.

Common transformations include oxidation, conversion to leaving groups, and esterification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. masterorganicchemistry.com "Weak" oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will typically stop at the aldehyde stage. masterorganicchemistry.com "Strong" oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.comchemistryviews.org

Conversion to Halides: The hydroxyl group is a poor leaving group and must be activated for substitution reactions. youtube.com Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. youtube.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters. chemguide.co.uk The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. britannica.commasterorganicchemistry.comlibretexts.org This reaction is reversible and often requires removal of water to drive it to completion. chemguide.co.uk

Rearrangement Processes Involving Octahydronaphthalenemethanol Intermediates

Polycyclic systems like octahydronaphthalene are prone to skeletal rearrangements, particularly when carbocation intermediates are formed. libretexts.org Such rearrangements are driven by the formation of a more stable carbocation.

A common pathway for rearrangement of 4a(2H)-Naphthalenemethanol, octahydro- would involve the acid-catalyzed dehydration of the alcohol. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation (-CH₂⁺) at the bridgehead position. Primary carbocations are highly unstable, and a rapid rearrangement would be expected. dalalinstitute.com This could occur via a 1,2-shift of one of the adjacent carbon-carbon bonds of the ring system to the exocyclic methylene (B1212753) carbon. This process, known as a Wagner-Meerwein rearrangement, would result in ring expansion, transforming the [4.4.0] bicyclic system into a spirocyclic or a larger fused-ring system. wikipedia.org

Enolate-assisted fragmentation reactions are powerful methods for cleaving carbon-carbon bonds. This type of reaction requires a specific molecular architecture, typically a 1,3-difunctionalized system where an enolate can trigger the fragmentation of a bond and the expulsion of a leaving group.

For an intermediate derived from 4a(2H)-Naphthalenemethanol, octahydro- to undergo such a fragmentation, it would first need to be modified. For instance, if a ketone were present at a position gamma to the 4a-methanol group (or a derivative with a good leaving group), treatment with a base could generate an enolate. This enolate could then initiate a cascade where the electron density pushes out the leaving group, cleaving the intervening carbon-carbon bonds. While no specific examples for this exact substrate are prominent in the literature, the pathway is a well-established mechanistic principle in organic synthesis for ring-opening and fragmentation reactions.

Derivatization and Chemical Modification of 4a(2H)-Naphthalenemethanol, octahydro-

The derivatization of 4a(2H)-Naphthalenemethanol, octahydro- focuses on modifying the primary alcohol, transforming it into a range of other functional groups to create new molecular architectures with potentially novel properties.

Functional Group Interconversions and Selective Transformations

The primary alcohol serves as a versatile handle for a wide array of functional group interconversions. nih.govsolubilityofthings.com These transformations are fundamental to synthetic chemistry and allow for the strategic elaboration of the core scaffold. organic-chemistry.org

| Initial Group | Reagent(s) | Transformed Group | Reaction Type |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC, DMP, or Swern Oxidation | Aldehyde (-CHO) | Oxidation masterorganicchemistry.com |

| Primary Alcohol (-CH₂OH) | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) | Oxidation chemistryviews.org |

| Primary Alcohol (-CH₂OH) | SOCl₂, PBr₃ | Alkyl Halide (-CH₂Cl, -CH₂Br) | Substitution youtube.com |

| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) | Sulfonylation |

| Primary Alcohol (-CH₂OH) | NaH, then R-X | Ether (-CH₂OR) | Williamson Ether Synthesis britannica.com |

| Primary Alcohol (-CH₂OH) | R-COOH, H⁺ | Ester (-CH₂OCOR) | Fischer Esterification masterorganicchemistry.com |

Preparation of Novel Octahydronaphthalenemethanol Derivatives

By converting the primary alcohol into a more reactive functional group, such as an alkyl halide or a tosylate, the scaffold can be coupled with a wide variety of nucleophiles to generate novel derivatives. This strategy opens the door to creating libraries of compounds for various applications.

For example, converting the alcohol to an alkyl halide (e.g., 4a-(bromomethyl)octahydronaphthalene) allows for subsequent nucleophilic substitution reactions. Reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to attach complex heterocyclic moieties. Similarly, the halide could be displaced by thiols to form thioethers or by amines to form substituted amines, greatly expanding the structural diversity of the accessible derivatives. Multi-component reactions could also be employed to rapidly build complexity onto the octahydronaphthalene framework.

Green Chemistry Approaches to the Synthesis of 4a(2H)-Naphthalenemethanol, octahydro-

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like 4a(2H)-Naphthalenemethanol, octahydro-. These methods aim to improve efficiency and reduce the environmental impact of chemical manufacturing.

Biocatalysis: A Precise and Eco-Friendly Route

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. The synthesis of 4a(2H)-Naphthalenemethanol, octahydro- can be envisioned through the enzymatic reduction of a corresponding decalone precursor. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, as they can stereoselectively reduce ketones to alcohols.

Research has demonstrated the successful biocatalytic reduction of related decalindiones to enantiomerically pure hydroxy-ketones using horse liver alcohol dehydrogenase (HLADH). This precedent suggests that a similar enzymatic approach could be applied to produce specific stereoisomers of 4a(2H)-Naphthalenemethanol, octahydro-. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can further simplify the process and reduce costs.

Table 1: Examples of Biocatalytic Ketone Reduction

| Enzyme Source | Substrate | Product | Key Advantages |

|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLADH) | Decalindiones | Chiral Hydroxy-ketones | High stereoselectivity, mild reaction conditions. rsc.org |

Catalytic Transfer Hydrogenation: Avoiding Hazardous Hydrogen Gas

Traditional hydrogenation reactions often require high-pressure gaseous hydrogen, which poses safety risks. Catalytic transfer hydrogenation (CTH) provides a safer and more environmentally friendly alternative by using a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a catalyst. This method is economically and environmentally benign. rsc.org

While specific studies on the CTH of a precursor to 4a(2H)-Naphthalenemethanol, octahydro- are not abundant, the methodology is widely applicable for the reduction of carbonyl compounds. The development of recyclable catalysts for CTH further enhances its green credentials by minimizing catalyst waste. kobe-u.ac.jp

Table 2: Comparison of Hydrogenation Methods

| Method | Hydrogen Source | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Hydrogenation | H₂ Gas | High pressure, high temperature | High conversion rates | Safety hazards, specialized equipment |

Innovative Solvent Systems: Ionic Liquids and Supercritical Fluids

The choice of solvent is a critical aspect of green chemistry. Ionic liquids (ILs) and supercritical fluids (SCFs) are promising alternatives to volatile organic compounds (VOCs).

Ionic Liquids: ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution and workplace exposure. Research has shown that ionic liquids can be effective media for reactions involving naphthalene (B1677914) derivatives, and their recyclability makes them a sustainable option. researchgate.net

Supercritical Fluids: SCFs, such as supercritical carbon dioxide (scCO₂), exhibit properties of both liquids and gases. They offer enhanced mass transfer and simplified product separation. Hydrogenation reactions carried out in scCO₂ can proceed at faster rates and with higher selectivity compared to conventional solvents. scielo.bracs.orgacs.org The use of scCO₂ is particularly attractive as it is non-toxic, non-flammable, and readily available.

Table 3: Green Solvents for Chemical Synthesis

| Solvent Type | Example | Key Green Features | Potential Application in Synthesis |

|---|---|---|---|

| Ionic Liquids | [bmim][PF₆] | Low vapor pressure, recyclable, tunable properties. researchgate.net | Hydrogenation of naphthalene precursors. |

By embracing these green chemistry approaches, the synthesis of 4a(2H)-Naphthalenemethanol, octahydro- can be achieved in a more sustainable and efficient manner, aligning with the broader goals of environmentally responsible chemical production.

Stereochemical Analysis and Conformational Studies of 4a 2h Naphthalenemethanol, Octahydro

Elucidation of Relative and Absolute Stereochemistry in 4a(2H)-Naphthalenemethanol, octahydro-

Determining the precise three-dimensional structure of 4a(2H)-Naphthalenemethanol, octahydro- is crucial for understanding its chemical behavior. This involves distinguishing between its various stereoisomers, including enantiomers and diastereomers.

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically active components. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires the use of chiral agents or environments. libretexts.org

Two primary methods are commonly employed for the resolution of chiral alcohols such as 4a(2H)-Naphthalenemethanol, octahydro-:

Formation of Diastereomeric Salts: This classic technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. wikipedia.orglibretexts.org This reaction creates a mixture of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, allowing them to be separated by methods such as fractional crystallization. libretexts.org Once separated, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original alcohol.

Chiral Chromatography: This method utilizes a stationary phase that is itself chiral. youtube.com When the racemic mixture is passed through the chromatography column, the two enantiomers interact differently with the chiral stationary phase. youtube.com One enantiomer will form a more stable, transient diastereomeric complex, causing it to move more slowly through the column, while the other elutes more quickly, thus achieving separation. youtube.com

| Technique | Principle | Process Summary | Key Advantage |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | React racemic alcohol with a pure chiral acid to form diastereomeric esters; separate by crystallization; hydrolyze to recover pure enantiomers. | Well-established and can be scaled for larger quantities. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. youtube.com | Pass racemic mixture through a column packed with a chiral material; enantiomers elute at different rates. | Highly efficient and can be used for both analytical and preparative separations. |

Once separated, the relative and absolute stereochemistry of the isomers must be determined. This is accomplished using advanced analytical techniques that probe the molecule's structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the decalin ring system. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their spatial environment. masterorganicchemistry.com For instance, the distinction between axial and equatorial substituents can be made, which helps in assigning the cis or trans configuration of the ring junction. researchgate.net

X-ray Diffraction (Crystallography): This is the most definitive method for determining the absolute configuration of a chiral molecule. hw.ac.uk It requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom. beilstein-journals.org This provides unambiguous proof of the molecule's stereochemistry.

| Method | Information Obtained | Sample Requirement | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Relative stereochemistry, conformational information, connectivity. masterorganicchemistry.com | Solution | Does not directly provide absolute configuration without chiral derivatizing agents. |

| X-ray Diffraction | Absolute stereochemistry, precise bond lengths and angles. beilstein-journals.org | Single crystal | Requires the compound to be crystallizable. |

Conformational Preferences and Dynamics of the Octahydronaphthalene Ring System

The decalin system exists as two fundamental diastereomers: cis-decalin and trans-decalin, which are determined by the stereochemistry at the ring junction. libretexts.orgdalalinstitute.com These isomers cannot be interconverted without breaking bonds. libretexts.orgyale.edu

trans-Decalin: In this isomer, the two rings are fused via two equatorial bonds. libretexts.org This results in a relatively flat, rigid, and conformationally "locked" structure that cannot undergo ring flipping. masterorganicchemistry.comdalalinstitute.com trans-Decalin is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol due to the absence of significant steric strain. yale.eduslideshare.net

cis-Decalin: Here, the rings are fused via one axial and one equatorial bond, leading to a bent or "tent-like" shape. libretexts.orgdalalinstitute.com This conformation is more flexible and can undergo a concerted ring flip, where both chairs invert, converting the molecule into its non-superimposable mirror image. youtube.comlibretexts.org This rapid inversion means that while cis-decalin is technically chiral, it exists as a non-resolvable racemic mixture. dalalinstitute.com

| Property | trans-Decalin | cis-Decalin |

|---|---|---|

| Ring Fusion | Equatorial-Equatorial libretexts.org | Axial-Equatorial libretexts.org |

| Overall Shape | Flat, rigid chemtube3d.com | Bent, flexible dalalinstitute.com |

| Conformational Flexibility | Locked, cannot ring-flip masterorganicchemistry.com | Can undergo ring-flipping libretexts.org |

| Relative Stability | More stable slideshare.net | Less stable (by ~2.7 kcal/mol) yale.edu |

| Chirality | Achiral (has a center of symmetry) | Chiral (but exists as a rapidly inverting racemic mixture) dalalinstitute.com |

The addition of a substituent, such as the hydroxymethyl group at the C-4a position in 4a(2H)-Naphthalenemethanol, octahydro-, influences the conformational equilibrium. The primary driving force is the minimization of steric hindrance, particularly the avoidance of 1,3-diaxial interactions. drugdesign.org

On a trans-decalin system: Since the trans ring system is rigid, a substituent is fixed in either an axial or equatorial position. The isomer with the hydroxymethyl group in the more spacious equatorial position will be significantly more stable than the one with the group in the sterically hindered axial position.

On a cis-decalin system: The flexibility of the cis isomer allows a substituent to interconvert between axial and equatorial orientations through ring flipping. libretexts.org The conformational equilibrium will strongly favor the state where the hydroxymethyl group occupies the equatorial position to reduce steric strain. drugdesign.org

| Decalin Isomer | Substituent Behavior | Preferred Orientation of -CH₂OH |

|---|---|---|

| trans | Position is fixed (locked). masterorganicchemistry.com | Equatorial (in the more stable isomer). |

| cis | Interconverts via ring-flipping. libretexts.org | Equatorial (equilibrium favors this position). drugdesign.org |

Isomerism and Diastereomeric Relationships of Octahydronaphthalenemethanols

The structure of 4a(2H)-Naphthalenemethanol, octahydro- contains several stereocenters, leading to multiple possible stereoisomers. The primary source of isomerism is the fusion of the two rings, which can be either cis or trans. dalalinstitute.com These two forms are diastereomers of each other—stereoisomers that are not mirror images. dalalinstitute.com

Furthermore, the introduction of the hydroxymethyl group at the C-4a bridgehead carbon renders both the cis and trans decalins chiral. This results in the following isomeric possibilities:

cis Isomers: The cis-fused version of 4a(2H)-Naphthalenemethanol, octahydro- is chiral and exists as a pair of enantiomers ((+)-cis and (-)-cis).

trans Isomers: The trans-fused version is also chiral and exists as a separate pair of enantiomers ((+)-trans and (-)-trans).

Any cis isomer is a diastereomer of any trans isomer. For example, the (+)-cis isomer and the (+)-trans isomer are diastereomers, as are the (+)-cis isomer and the (-)-trans isomer. This complex web of relationships underscores the stereochemical diversity of this molecule.

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (+)-cis-4a(2H)-Naphthalenemethanol, octahydro- | (-)-cis-4a(2H)-Naphthalenemethanol, octahydro- | Enantiomers |

| (+)-trans-4a(2H)-Naphthalenemethanol, octahydro- | (-)-trans-4a(2H)-Naphthalenemethanol, octahydro- | Enantiomers |

| (+)-cis-4a(2H)-Naphthalenemethanol, octahydro- | (+)-trans-4a(2H)-Naphthalenemethanol, octahydro- | Diastereomers |

| (-)-cis-4a(2H)-Naphthalenemethanol, octahydro- | (+)-trans-4a(2H)-Naphthalenemethanol, octahydro- | Diastereomers |

Advanced Analytical Methodologies for the Characterization of 4a 2h Naphthalenemethanol, Octahydro

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 4a(2H)-Naphthalenemethanol, octahydro-. Its high resolving power and sensitive detection make it indispensable for separating and identifying the compound within complex matrices, such as essential oils or synthetic reaction mixtures.

The development of a robust GC-MS method is critical for resolving the various potential stereoisomers of 4a(2H)-Naphthalenemethanol, octahydro-, and separating it from other structurally similar compounds. Method development typically focuses on optimizing the stationary phase, temperature program, and MS parameters.

Stationary Phase Selection : The choice of capillary column stationary phase is paramount. For general-purpose screening, a non-polar stationary phase, such as one based on dimethylpolysiloxane (e.g., DB-1 or HP-1), is often used. However, to achieve enhanced separation of isomers, a mid-polarity phase, like a (5%-phenyl)-methylpolysiloxane (e.g., DB-5MS or HP-5MS), is frequently preferred. researchgate.net These columns offer a different selectivity based on subtle differences in polarity and molecular shape among isomers. For particularly challenging separations, more polar phases like those containing polyethylene (B3416737) glycol (PEG) could be employed, though they may require derivatization of the alcohol group to improve peak shape. researchgate.net

Temperature Programming : A carefully optimized oven temperature program is crucial for achieving baseline separation of analytes. A typical program for sesquiterpenoid analysis might start at a low temperature (e.g., 60 °C) to focus the analytes at the head of the column, followed by a controlled ramp (e.g., 3-5 °C/min) to a final temperature (e.g., 240-250 °C). spectrabase.com This gradual increase in temperature allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometer Parameters : In the mass spectrometer, electron ionization (EI) at a standard energy of 70 eV is typically used. This high-energy ionization results in reproducible and extensive fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint for identification through library matching.

For unambiguous identification, especially when dealing with isomers that may have similar mass spectra, two key pieces of data from a GC-MS analysis are used: the retention index and the mass fragmentation pattern.

Retention Indices : The Kovats Retention Index (RI) is a standardized measure of a compound's retention time, normalized to the retention times of adjacent n-alkanes. This value is more reproducible between laboratories and instruments than the retention time alone. By comparing the experimentally determined RI of an unknown peak to published databases, confidence in its identification is significantly increased. While data for 4a(2H)-Naphthalenemethanol, octahydro- is not widely published, the RI values of structurally related sesquiterpenoid alcohols provide a valuable reference for its expected elution behavior.

| Compound Name | Other Names | Molecular Formula | Kovats Retention Index (Non-polar column) |

| 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl- | α-Eudesmol | C15H26O | 1620 - 1668 nih.gov |

| Rosifoliol | - | C15H26O | 1595 - 1613 nih.gov |

| 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl- | Geosmin (B144297) | C12H22O | - nist.gov |

| 4,4a,5,6,7,8-Hexahydro-2(3H)-naphthalenone | 1,9-2-octalone | C10H14O | 1299 pherobase.com |

Data sourced from PubChem and the Pherobase. nih.govnih.govpherobase.com

Mass Fragmentation Patterns : The EI mass spectrum of 4a(2H)-Naphthalenemethanol, octahydro- is predicted to show characteristic fragmentation patterns for a cyclic alcohol. Key expected fragments include the molecular ion peak (M+), although it may be weak, and a prominent peak corresponding to the loss of a water molecule (M-18) from the alcohol moiety. Other significant fragments would likely arise from the cleavage of the decalin ring system and the loss of the CH₂OH group (M-31). Analysis of the mass spectra of related compounds like trans-Octahydro-4a(2H)-naphthalenol (C10H18O) reveals a base peak resulting from complex ring fragmentation, highlighting the unique patterns derived from the fused ring structure. nist.gov

| Ion Description | Predicted m/z (for C11H20O) | Notes |

| [M]+ | 168 | Molecular Ion |

| [M-H₂O]+ | 150 | Loss of water, characteristic of alcohols |

| [M-CH₂OH]+ | 137 | Loss of the hydroxymethyl group |

| Further Fragmentation | Various | Complex fragments from the decalin ring system |

Chromatographic Separation Techniques Beyond GC (e.g., HPLC, SFC)

While GC is well-suited for 4a(2H)-Naphthalenemethanol, octahydro-, other advanced chromatographic techniques offer alternative or complementary separation capabilities, especially for preparative-scale purification or for analyzing complex mixtures where GC resolution is insufficient.

High-Performance Liquid Chromatography (HPLC) is a possibility, but the lack of a strong chromophore in the molecule would necessitate the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers. Given its volatility, GC is often more straightforward.

A more modern and advantageous alternative is Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. nih.gov This technique combines some of the best features of both GC and HPLC. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency than HPLC. nih.govthieme-connect.com

For separating isomers of sesquiterpenoids and related natural products, SFC has proven to be highly effective. researchgate.net The polarity of the mobile phase can be finely tuned by adding a small percentage of a polar modifier, such as methanol (B129727), which allows for the selective separation of closely related isomers. chromatographyonline.com SFC is also considered a "green" technology due to the significant reduction in the use of organic solvents compared to HPLC. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful platform for the rapid analysis and purification of complex mixtures containing compounds like 4a(2H)-Naphthalenemethanol, octahydro-. nih.gov

Optimization of Chiral and Achiral Chromatographic Separations

The separation of isomers, both chiral and achiral, is a critical step in the analysis of 4a(2H)-Naphthalenemethanol, octahydro-. The octahydronaphthalene core contains multiple stereocenters, leading to the possibility of numerous stereoisomers.

Chiral Separations: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantioselective separation of bicyclic alcohols. For compounds structurally similar to 4a(2H)-Naphthalenemethanol, octahydro-, cyclodextrin-based CSPs have demonstrated significant success. sigmaaldrich.comphenomenex.com Beta-cyclodextrin derivatives, in particular, are effective for the resolution of enantiomers of compounds containing hydroxyl groups and hydrophobic bicyclic systems. The inclusion of the hydrophobic portion of the analyte within the cyclodextrin (B1172386) cavity, coupled with interactions between the analyte's functional groups and the derivatized rim of the cyclodextrin, facilitates chiral recognition. sigmaaldrich.com

The optimization of chiral separations involves a systematic evaluation of the mobile phase composition. A combination of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed in normal-phase chromatography. The type and concentration of the alcohol modifier can significantly influence retention times and enantioselectivity. For reversed-phase separations, aqueous-organic mobile phases, often with additives like buffers, are utilized.

Table 1: Proposed Initial Screening Conditions for Chiral HPLC Separation of 4a(2H)-Naphthalenemethanol, octahydro- Enantiomers

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin derivative) | Cyclodextrin-based (e.g., β-cyclodextrin derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile (B52724) / Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 210 nm | UV at 210 nm |

Achiral Separations: For the separation of diastereomers and constitutional isomers, standard gas chromatography (GC) and HPLC methods are employed. In GC, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, can effectively separate isomers based on their boiling points and interactions with the stationary phase. Temperature programming is a crucial parameter to optimize for achieving baseline separation of closely eluting isomers.

In HPLC, reversed-phase columns, particularly C18, are widely used for the separation of sesquiterpenoid alcohols. acs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of isomers.

Preparative Chromatography for Compound Isolation

For the isolation of pure isomers of 4a(2H)-Naphthalenemethanol, octahydro- for further structural elucidation or biological testing, preparative chromatography is indispensable. Preparative HPLC is a powerful technique for isolating compounds in milligram to gram quantities. nih.gov

The method development for preparative HPLC often begins with the optimization of an analytical-scale separation. Once optimal conditions are found on an analytical column (typically 4.6 mm internal diameter), the method is scaled up to a preparative column (with internal diameters of 20 mm or greater). To maintain the separation efficiency, the flow rate is increased proportionally to the cross-sectional area of the column.

Reversed-phase chromatography on C18-bonded silica (B1680970) is a common choice for the preparative isolation of moderately polar compounds like sesquiterpenoid alcohols. nih.gov The selection of the mobile phase is critical, not only for achieving good separation but also for facilitating the subsequent removal of the solvent from the collected fractions. Volatile mobile phases, such as mixtures of methanol and water or acetonitrile and water, are preferred.

Table 2: Illustrative Parameters for Preparative HPLC Isolation of 4a(2H)-Naphthalenemethanol, octahydro- Isomers

| Parameter | Value |

| Stationary Phase | C18-bonded silica gel (10 µm particle size) |

| Column Dimensions | 250 mm x 20 mm i.d. |

| Mobile Phase | Methanol / Water (gradient elution) |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Sample Loading | 50-100 mg per injection |

Hyphenated Techniques for Comprehensive Profiling (e.g., GCxGC-MS, LC-MS)

To obtain a comprehensive profile of the volatile and semi-volatile constituents in a sample containing 4a(2H)-Naphthalenemethanol, octahydro-, hyphenated analytical techniques are employed. These methods couple a high-resolution separation technique with a sensitive and selective detector, most commonly a mass spectrometer.

GCxGC-MS: Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is an exceptionally powerful tool for the analysis of complex mixtures of volatile and semi-volatile compounds. This technique utilizes two columns with different stationary phase selectivities, connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid separation. This results in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. For the analysis of sesquiterpene alcohols, a common column combination is a non-polar column in the first dimension and a polar column in the second dimension. wiley.com The resulting two-dimensional chromatogram provides a structured separation of compounds by both volatility and polarity. When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers fast acquisition rates, a wealth of data is generated, allowing for the identification of a large number of components, even at trace levels.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For sesquiterpenoids, reversed-phase LC is often coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS. nih.govthermofisher.com LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and structural information through the fragmentation of selected parent ions. This is particularly useful for the identification and quantification of specific isomers in complex matrices.

Table 3: Comparison of Hyphenated Techniques for the Analysis of 4a(2H)-Naphthalenemethanol, octahydro-

| Technique | Separation Principle | Ionization Method | Key Advantages |

| GCxGC-MS | Volatility and Polarity | Electron Ionization (EI) | High peak capacity, structured chromatograms, enhanced resolution |

| LC-MS/MS | Polarity | ESI, APCI | Applicable to non-volatile compounds, high selectivity, structural information from fragmentation |

Electronic Nose Technology for Volatile Compound Detection

Electronic nose technology is an instrumental approach that mimics the human olfactory system to detect and differentiate complex mixtures of volatile organic compounds (VOCs). nih.gov An electronic nose consists of an array of chemical sensors that respond to volatile compounds, and a pattern recognition system that interprets the sensor responses. frontiersin.org

For the detection of volatile compounds like 4a(2H)-Naphthalenemethanol, octahydro-, which may be present in the headspace of a sample, an electronic nose can provide a rapid and non-destructive method of analysis. researchgate.net The pattern of sensor responses, often referred to as a "smellprint," is characteristic of the specific mixture of volatiles. This technology is particularly useful for quality control applications, where it can be used to compare the aroma profile of a sample to that of a standard. flavoractiv.com

The sensors in an electronic nose can be of various types, including metal oxide semiconductors (MOS), conducting polymers, and quartz crystal microbalances. The choice of sensor array is critical for achieving the desired selectivity and sensitivity for the target analytes. For terpene-like compounds, MOS sensors have shown good performance. The data from the sensor array is typically analyzed using multivariate statistical methods, such as principal component analysis (PCA) or linear discriminant analysis (LDA), to classify and differentiate samples.

Computational and Theoretical Studies on 4a 2h Naphthalenemethanol, Octahydro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure of molecules and predict their reactivity. These methods solve the Schrödinger equation for a given molecule to provide information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) Applications to Octahydronaphthalenemethanol

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a hypothetical study of octahydronaphthalenemethanol, DFT could be used to determine its optimized geometry, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information would provide insights into the molecule's stability and potential sites for electrophilic or nucleophilic attack.

Computational Spectroscopic Predictions (e.g., NMR, IR, CD)

Computational methods can predict various types of spectra for a molecule. For octahydronaphthalenemethanol, theoretical calculations could estimate its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and its Circular Dichroism (CD) spectrum if the molecule is chiral. These predicted spectra can be valuable in identifying the compound and interpreting experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Energy Landscape Exploration

The octahydronaphthalene ring system can exist in various conformations due to the flexibility of the fused cyclohexane (B81311) rings. A computational exploration of the conformational energy landscape of 4a(2H)-Naphthalenemethanol, octahydro- would involve identifying the different possible chair, boat, and twist-boat conformations of the rings and the rotational orientations of the hydroxymethyl group. The relative energies of these conformers would be calculated to determine the most stable, low-energy structures.

Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations could be used to study how molecules of 4a(2H)-Naphthalenemethanol, octahydro- interact with each other and with solvent molecules. These simulations would provide insights into the types of intermolecular forces present, such as hydrogen bonding involving the hydroxyl group, and how the solvent influences the conformational preferences of the molecule.

In Silico Approaches to Reaction Pathway Analysis

In silico (computational) methods can be used to investigate the mechanisms of chemical reactions. For 4a(2H)-Naphthalenemethanol, octahydro-, this could involve modeling potential reactions, such as oxidation of the alcohol or reactions involving the decalin ring system. By calculating the energies of reactants, transition states, and products, computational chemists can determine the most likely reaction pathways and predict reaction rates.

Structure-Property Relationship Studies through Computational Methods

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate relationships between the three-dimensional structure of a molecule and its physicochemical properties. In the case of 4a(2H)-Naphthalenemethanol, octahydro-, a saturated bicyclic alcohol, computational methods offer a pathway to predict and understand its behavior, especially given the limited availability of extensive experimental data. These studies typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), and Quantitative Structure-Property Relationship (QSPR) models to correlate molecular descriptors with macroscopic properties.

Detailed research findings from computational analyses of decalin derivatives and other bicyclic alcohols provide a framework for understanding the structure-property relationships of 4a(2H)-Naphthalenemethanol, octahydro-. These studies often focus on a range of molecular descriptors that can be calculated with a high degree of accuracy.

Key Molecular Descriptors and Their Influence on Properties:

A variety of molecular descriptors can be computationally determined to build a comprehensive structure-property relationship profile. These descriptors fall into several categories:

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. For 4a(2H)-Naphthalenemethanol, octahydro-, indices such as the molecular weight and Kier & Hall molecular connectivity indices would be fundamental in correlating with properties like boiling point and viscosity.

Geometrical Descriptors: These descriptors are calculated from the three-dimensional coordinates of the atoms and include parameters like molecular surface area, volume, and shape indices. The specific conformation of the decalin rings and the orientation of the hydroxymethyl group will significantly impact these values.

Electronic Descriptors: These relate to the electronic structure of the molecule and are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors include the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electronegative oxygen atom in the hydroxymethyl group will create a notable dipole moment, influencing the molecule's polarity and solubility.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic and energetic properties of the molecule. Parameters such as Mulliken charges, electrostatic potential, and bond orders can offer deep insights into the reactivity of specific sites within the molecule.

The following interactive data table summarizes some of the key computationally predicted properties for 4a(2H)-Naphthalenemethanol, octahydro- and the general influence of its structural features.

| Property | Predicted Value (Approximate) | Structural Feature of Influence | Implication |

| Molecular Weight | 168.28 g/mol | C11H20O | A fundamental descriptor for many physical properties. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Bicyclic alkane structure and hydroxyl group | Indicates moderate lipophilicity. |

| Boiling Point | ~230 - 250 °C | Molecular weight and hydrogen bonding capability | The hydroxyl group significantly increases the boiling point compared to the parent decalin. |

| Dipole Moment | ~1.5 - 2.0 D | Hydroxymethyl group | Confers polarity to the molecule, affecting its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | High | Saturated aliphatic structure | Suggests low chemical reactivity and high kinetic stability. |

Research Findings from Analogous Systems:

Computational studies on various decalin derivatives and other bicyclic alcohols have established clear structure-property relationships that are applicable to 4a(2H)-Naphthalenemethanol, octahydro-. For instance, research on the conformational analysis of substituted decalins has demonstrated how the position and orientation (axial vs. equatorial) of a substituent can dramatically alter the molecule's stability and reactivity. In the case of 4a(2H)-Naphthalenemethanol, octahydro-, the hydroxymethyl group at a bridgehead carbon introduces specific steric and electronic effects that would be a key focus of any detailed computational analysis.

Furthermore, QSPR studies on alcohols have successfully correlated molecular descriptors with properties such as boiling point, vapor pressure, and solubility. These models often highlight the importance of descriptors related to hydrogen bonding, molecular size, and polarity. By applying such models, it is possible to predict the properties of 4a(2H)-Naphthalenemethanol, octahydro- with a reasonable degree of confidence.

The following interactive data table presents a hypothetical comparison of key descriptors for the cis and trans isomers of a generic 4a-substituted decalin system, illustrating the principles of structure-property relationships.

| Descriptor | cis-Isomer | trans-Isomer | Influence on Property |

| Relative Energy | Higher | Lower (More Stable) | Affects the thermodynamic equilibrium of isomers. |

| Molecular Surface Area | Slightly Smaller | Slightly Larger | Can influence rates of reaction and intermolecular interactions. |

| Dipole Moment (for a polar substituent) | Can be larger due to specific conformations | Generally smaller | Impacts polarity-dependent properties like solubility. |

| Conformational Flexibility | Higher (undergoes ring flipping) | Lower (conformationally locked) | Affects entropy and the ability to adopt different shapes for receptor binding. |

Environmental Distribution and Fate of Octahydronaphthalenemethanol Compounds Non Toxicological Aspects

Natural Occurrence and Detection in Environmental Matrices

Direct detection and quantification of 4a(2H)-Naphthalenemethanol, octahydro- in environmental matrices such as soil, water, or air are not widely reported. However, related compounds have been identified in various natural sources. For instance, geosmin (B144297) (octahydro-4,8a-dimethyl-4a(2H)-naphthol), a compound with a similar octahydronaphthalene core, is a well-known microbial volatile organic compound produced by various bacteria, including Streptomyces, and is responsible for the earthy taste and odor in water and soil. nih.gov Another related compound, rosifoliol, has been identified as a component of essential oils in plants like Angelica archangelica and Cassinia laevis. thegoodscentscompany.com

The presence of these structurally similar compounds in natural environments suggests that octahydronaphthalenemethanol compounds can be of biological origin. Their detection is often achieved through gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. researchgate.net

Table 1: Examples of Naturally Occurring Related Octahydronaphthalene Compounds

| Compound Name | Natural Source | Reference |

|---|---|---|

| Geosmin | Streptomyces bacteria | nih.gov |

| Rosifoliol | Angelica archangelica seed oil, Cassinia laevis flower oil | thegoodscentscompany.com |

Biotransformation and Microbial Degradation in Ecosystems

The biodegradation of naphthalene (B1677914) and its derivatives has been extensively studied, providing a framework for understanding the potential microbial degradation of 4a(2H)-Naphthalenemethanol, octahydro-. nih.gov

While specific microbial degradation pathways for 4a(2H)-Naphthalenemethanol, octahydro- have not been elucidated, the general principles of hydrocarbon degradation by microorganisms can be applied. Microorganisms, including bacteria and fungi, are known to degrade a wide range of organic pollutants. researchgate.net The degradation of complex alicyclic and aromatic hydrocarbons often begins with an initial oxidation step.

For naphthalene, a common pathway involves the action of naphthalene dioxygenase, which introduces hydroxyl groups to the aromatic ring, leading to the formation of dihydroxynaphthalene. nih.gov This is then further metabolized through ring cleavage and subsequent reactions. nih.gov For a saturated structure like octahydronaphthalenemethanol, the initial enzymatic attack would likely involve a hydroxylase enzyme that introduces a hydroxyl group, or an dehydrogenase that oxidizes the existing alcohol functional group.

The degradation of the related compound, lindane (hexachlorocyclohexane), proceeds through the Lin pathway, involving enzymes such as dehydrochlorinases and hydrolytic dechlorinases. nih.gov This illustrates that microorganisms have evolved diverse enzymatic systems to break down complex cyclic structures.

The specific enzymes involved in the breakdown of 4a(2H)-Naphthalenemethanol, octahydro- are unknown. However, based on the degradation of similar compounds, several enzyme classes are likely to be involved. Monooxygenases and dioxygenases are key enzymes in the initial stages of aerobic hydrocarbon degradation, catalyzing the incorporation of oxygen into the substrate. researchgate.net Dehydrogenases could be involved in the oxidation of the alcohol group.

In the case of naphthalene degradation by Pseudomonas species, a suite of enzymes including naphthalene dioxygenase, cis-dihydrodiol dehydrogenase, and catechol 2,3-dioxygenase are involved in the metabolic pathway. frontiersin.org It is plausible that microorganisms capable of degrading other cyclic hydrocarbons may also possess the enzymatic machinery to, at a minimum, initiate the degradation of 4a(2H)-Naphthalenemethanol, octahydro-.

Release and Dispersion Mechanisms in Natural Environments

The environmental distribution and fate of "4a(2H)-Naphthalenemethanol, octahydro-," a bicyclic sesquiterpenoid alcohol, are governed by its physicochemical properties and the characteristics of the receiving environment. While specific data on this particular compound is limited, its structural similarity to other sesquiterpenes and fragrance compounds allows for an informed discussion of its likely release and dispersion mechanisms. These compounds are known to enter the environment through various pathways, primarily related to their use in consumer products.

Upon release, the dispersion of "4a(2H)-Naphthalenemethanol, octahydro-" in natural environments is dictated by a combination of physical and chemical processes, including volatilization, sorption to soil and sediment, and transport in aquatic systems. As a compound with likely low water solubility and a relatively high octanol-water partition coefficient (Kow), its behavior will be characteristic of a hydrophobic organic compound.

Release into the Environment:

The primary route of entry for "4a(2H)-Naphthalenemethanol, octahydro-" into the environment is expected to be through the use and disposal of personal care products, cosmetics, and household cleaners that may contain it as a fragrance ingredient. Release can occur through:

Wastewater Effluents: A significant portion of the compound used in rinse-off products (e.g., shampoos, soaps) is washed down the drain and enters wastewater treatment plants (WWTPs). While WWTPs can remove a fraction of such compounds, a portion may still be discharged into aquatic environments with the treated effluent. nih.govspringerprofessional.deresearchgate.net

Direct Release to Water Bodies: Use of personal care products during recreational activities such as swimming can lead to the direct release of the compound into rivers, lakes, and marine environments. nih.gov

Volatilization from Surfaces: As a fragrance compound, it is designed to be volatile. It can be released into the atmosphere from its point of application (e.g., skin, clothing, household surfaces).

Landfill Leachate: Disposal of solid waste containing the compound can lead to its presence in landfill leachate, which can potentially contaminate groundwater and surface water.

Dispersion in Natural Environments:

Once released, "4a(2H)-Naphthalenemethanol, octahydro-" will undergo several dispersion processes that determine its concentration and persistence in different environmental compartments.

Aquatic Environments: In aquatic systems, its low water solubility and hydrophobic nature mean it will tend to partition from the water column to organic matter in sediment and suspended solids. mit.eduumich.edu This sorption process can lead to the accumulation of the compound in benthic zones, where it may persist for longer periods. springerprofessional.de The degree of sorption is influenced by the organic carbon content of the sediment and the compound's specific Kow value. mit.edunih.gov

Terrestrial Environments: If released onto land, for instance through the application of sewage sludge as fertilizer, "4a(2H)-Naphthalenemethanol, octahydro-" is expected to strongly adsorb to soil organic matter. nih.govmdpi.com This binding reduces its mobility in the soil, limiting its potential to leach into groundwater. However, it may be subject to surface runoff during rainfall events, leading to its transport into nearby water bodies.

Atmospheric Environments: Due to its likely volatility, a fraction of the compound will be released into the atmosphere. In the gas phase, it can be transported over long distances and may be subject to atmospheric deposition, either through wet deposition (rain and snow) or dry deposition.

The following table illustrates the potential distribution of hydrophobic fragrance compounds, like "4a(2H)-Naphthalenemethanol, octahydro-," in different environmental compartments based on findings for similar substances.

| Environmental Compartment | Expected Concentration Range | Key Dispersion Processes |

| Wastewater Effluent | ng/L to µg/L | Incomplete removal during treatment |

| Surface Water | ng/L | Dilution, Sorption, Volatilization |

| Sediment | µg/kg to mg/kg | Sorption to organic matter |

| Soil | µg/kg to mg/kg | Sorption to organic matter, Runoff |

| Atmosphere | pg/m³ to ng/m³ | Volatilization, Atmospheric transport |

Note: The concentration ranges are illustrative and based on data for other fragrance compounds. Actual concentrations of "4a(2H)-Naphthalenemethanol, octahydro-" would depend on its usage volume and specific properties.

Research Findings on Related Compounds:

Studies on other bicyclic sesquiterpenoids and synthetic musks, which share some structural and functional similarities with "4a(2H)-Naphthalenemethanol, octahydro-," provide further insight into its likely environmental behavior. Research has shown that many fragrance compounds are ubiquitous in the aquatic environment, being detected in surface waters, sediments, and even biota. springerprofessional.deresearchgate.net The persistence of these compounds is variable, with some being readily biodegradable while others are more recalcitrant. oup.com

For instance, studies on synthetic musk fragrances have demonstrated their tendency to accumulate in sediments and bioaccumulate in aquatic organisms. nih.govspringerprofessional.de The environmental fate of these compounds is often influenced by factors such as water flow, which can dilute concentrations, and the presence of wastewater discharges, which act as a primary source. nih.gov

The table below summarizes key research findings on the environmental fate of fragrance compounds and sesquiterpenes, which can be used to infer the behavior of "4a(2H)-Naphthalenemethanol, octahydro-".

| Compound Class | Key Findings on Environmental Fate |

| Synthetic Musks | - Widespread presence in aquatic environments. springerprofessional.de - Accumulation in sediments and biota. nih.govspringerprofessional.de - Incomplete removal in wastewater treatment. nih.gov |

| Sesquiterpenes | - Can be released from natural and anthropogenic sources. - Subject to atmospheric transport and degradation. - Biodegradation potential varies depending on structure. oup.com |

| Hydrophobic Organic Compounds | - Strong tendency to sorb to soil and sediment. mit.eduumich.edunih.gov - Limited mobility in soil and potential for runoff. mdpi.com - Sorption kinetics can be complex and influence bioavailability. mit.eduosti.gov |

Industrial and Material Science Applications of 4a 2h Naphthalenemethanol, Octahydro Non Biological

Role as a Solvent or Co-solvent in Industrial Processes

Potential as a Precursor in Polymer Synthesis or Material Development

The bifunctional nature of 4a(2H)-Naphthalenemethanol, octahydro-, containing a hydroxyl group and a decalin-like core, theoretically allows for its use as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could, for instance, participate in esterification or etherification reactions to form polyester (B1180765) or polyether chains. The rigid, saturated ring structure could potentially impart desirable properties such as thermal stability and mechanical strength to the resulting polymers. However, a thorough search of scientific and patent databases did not yield any specific examples of polymers or materials developed using this compound as a precursor.

Applications in Flavor and Fragrance Industry Research (Excluding Organoleptic Properties for Specific Dosages)

While some databases list 4a(2H)-Naphthalenemethanol, octahydro- as a fragrance ingredient, detailed academic research into its specific contributions to fragrance profiles and its analytical quality control is limited.

Research on its Contribution to Complex Odor Profiles (General Academic Study)

In-depth academic studies detailing the specific contribution of 4a(2H)-Naphthalenemethanol, octahydro- to complex odor profiles are not prevalent in the public domain. The fragrance industry often conducts such research internally, and the findings are typically proprietary. General academic research on fragrance chemistry may mention related structural motifs, but specific investigations into this compound's synergistic or modifying effects within a complex fragrance mixture are not available.

Development of Analytical Methods for Quality Control in Products (General Academic Study)

Similarly, there is a lack of published academic studies focused on the development of specific analytical methods for the quality control of 4a(2H)-Naphthalenemethanol, octahydro- in commercial products. While standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) would be applicable for its identification and quantification, research detailing specific method development, validation, and application for this particular compound in various consumer product matrices has not been identified.

Future Research Directions and Emerging Trends in Octahydronaphthalenemethanol Chemistry

Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of predictive chemistry, with significant implications for the study of octahydronaphthalenemethanol and its analogs. nih.govkit.edu These computational tools can analyze vast datasets to identify patterns and make predictions about molecular properties, reaction outcomes, and potential biological activities, thereby accelerating the research and development process.

Predictive Modeling of Physicochemical Properties and Bioactivity:

Machine learning algorithms can be trained on existing data for decalin-based structures to predict the physicochemical properties of novel 4a(2H)-Naphthalenemethanol, octahydro- derivatives. This includes predictions of solubility, lipophilicity, and stability, which are crucial for a wide range of applications. Furthermore, AI models can be developed to predict the potential bioactivity of these compounds by analyzing their structural features and comparing them to molecules with known biological effects. This can guide the synthesis of new derivatives with enhanced or specific activities.

Accelerating Synthesis and Reaction Optimization:

AI and machine learning can also play a pivotal role in the synthesis of octahydronaphthalenemethanol derivatives. kit.edu By analyzing vast reaction databases, these tools can predict the optimal reaction conditions, catalysts, and reagents to achieve higher yields and purity. This not only saves time and resources but also facilitates the discovery of novel synthetic pathways that may not be apparent through traditional methods. For instance, machine learning models could be employed to predict the stereoselectivity of hydrogenation reactions used to produce the octahydro- backbone, a critical aspect of their synthesis.

| AI/ML Application Area | Potential Impact on Octahydronaphthalenemethanol Research |

| Property Prediction | Rapidly screen virtual libraries of derivatives for desired physicochemical and biological properties. |

| Synthesis Planning | Identify optimal reaction conditions and novel synthetic routes, reducing experimental effort. |

| Mechanism Elucidation | Assist in understanding complex reaction mechanisms and catalyst behavior. |

High-Throughput Screening for Novel Reactions and Syntheses

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of a large number of chemical compounds or reaction conditions. nih.govbmglabtech.com In the context of 4a(2H)-Naphthalenemethanol, octahydro- chemistry, HTS can be employed to accelerate the discovery of novel reactions, catalysts, and derivatives with unique properties.

Discovery of Novel Catalytic Systems:

The synthesis of the octahydronaphthalene core often relies on catalytic hydrogenation. HTS can be used to screen libraries of potential catalysts to identify those that offer higher efficiency, selectivity, and sustainability. This includes the exploration of novel metal catalysts, organocatalysts, and biocatalysts. By automating the reaction setup and analysis, thousands of potential catalysts can be evaluated in a short period, leading to the rapid identification of superior catalytic systems.

Screening for New Derivatives and Applications:

HTS can also be used to synthesize and screen libraries of 4a(2H)-Naphthalenemethanol, octahydro- derivatives for a variety of applications. patsnap.com For example, derivatives could be screened for their potential as fragrance ingredients, polymer building blocks, or bioactive molecules. The miniaturization and automation inherent in HTS allow for the use of small quantities of starting materials, making the exploration of a wide chemical space more feasible and cost-effective.

| HTS Application | Objective in Octahydronaphthalenemethanol Chemistry |

| Catalyst Screening | Identify more efficient, selective, and sustainable catalysts for synthesis. |

| Derivative Library Synthesis | Rapidly generate a diverse range of derivatives for further testing. |

| Bioactivity Screening | Screen derivative libraries against various biological targets to identify potential new applications. |

Sustainable Production and Isolation Strategies

In line with the growing global emphasis on green chemistry, a significant future research direction for 4a(2H)-Naphthalenemethanol, octahydro- will be the development of sustainable production and isolation methods. This involves minimizing the environmental impact of the entire chemical lifecycle, from the choice of starting materials to the final product purification.

Renewable Feedstocks and Green Solvents:

Future research will likely focus on the synthesis of octahydronaphthalenemethanol from renewable feedstocks, moving away from petroleum-based starting materials. This could involve the use of biomass-derived platform chemicals. Additionally, the replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, will be a key area of investigation.

Biocatalysis and Enzymatic Synthesis:

The use of enzymes as catalysts (biocatalysis) offers a highly sustainable approach to chemical synthesis. Enzymes operate under mild conditions, are highly selective, and are biodegradable. Research into identifying or engineering enzymes that can catalyze the synthesis of the octahydronaphthalene core or the functionalization of 4a(2H)-Naphthalenemethanol, octahydro- could lead to significantly greener and more efficient production processes.

Energy-Efficient Processes:

Developing more energy-efficient synthetic routes will also be a priority. This could involve the use of novel catalytic systems that operate at lower temperatures and pressures, or the development of integrated processes that minimize the number of reaction and purification steps.

| Sustainability Strategy | Application to Octahydronaphthalenemethanol Production |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. |

| Green Solvents | Utilization of environmentally benign reaction media. |

| Biocatalysis | Employment of enzymes for selective and sustainable transformations. |

| Process Intensification | Development of more energy-efficient and integrated synthetic routes. |

Exploration of New Application Domains (beyond prohibited areas)

While some applications may be restricted, the unique structural features of 4a(2H)-Naphthalenemethanol, octahydro- suggest its potential utility in a variety of other fields. Future research will focus on exploring these new application domains, leveraging the compound's bicyclic structure and hydroxyl functionality.

Advanced Materials and Polymers:

The rigid, three-dimensional structure of the octahydronaphthalene core makes it an interesting building block for the synthesis of novel polymers and advanced materials. Derivatives of 4a(2H)-Naphthalenemethanol, octahydro- could be incorporated into polymer backbones to enhance properties such as thermal stability, mechanical strength, and optical clarity. These materials could find applications in areas such as specialty plastics, coatings, and adhesives.

Specialty Chemicals and Agrochemicals:

The decalin framework is found in a number of natural products with interesting biological activities. This suggests that derivatives of 4a(2H)-Naphthalenemethanol, octahydro- could be explored for their potential as specialty chemicals, including in the agrochemical sector. For example, they could be investigated as potential herbicides, insecticides, or plant growth regulators.

Fragrance and Flavor Industry:

Some octahydronaphthalene derivatives are known for their use as fragrance ingredients. nih.gov Future research could focus on the synthesis and sensory evaluation of new derivatives of 4a(2H)-Naphthalenemethanol, octahydro- to discover novel scent profiles for use in perfumes, cosmetics, and other consumer products.

| Potential Application Domain | Rationale for Exploration |

| Advanced Materials | The rigid bicyclic structure can impart desirable properties to polymers. |

| Specialty Chemicals | The decalin core is a common motif in bioactive natural products. |

| Fragrance Industry | Structural similarity to known fragrance compounds suggests potential for novel scents. |

Q & A

Basic: What are the common synthetic routes for preparing 4a(2H)-Naphthalenemethanol, octahydro-, and how do reaction conditions influence product purity?

Methodological Answer:

A typical synthesis involves acid-catalyzed condensation or functional group modification. For example, analogous naphthalene derivatives are synthesized using phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures under controlled heating (60–80°C) and inert atmospheres. Reaction time, temperature, and stoichiometric ratios of reactants critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., ethanol) or column chromatography is recommended to isolate the product .

Table 1: Example Reaction Conditions from Analogous Synthesis

| Parameter | Value/Description |

|---|---|

| Catalyst | P₂O₅-MsOH (1:10 w/w) |

| Temperature | 60°C, 8 hours |

| Solvent | None (neat conditions) |

| Purification | Ethanol recrystallization, 56% yield |

Basic: How can the stereochemistry and crystal structure of 4a(2H)-Naphthalenemethanol, octahydro-, be resolved using X-ray crystallography?

Methodological Answer:

X-ray crystallography remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include: